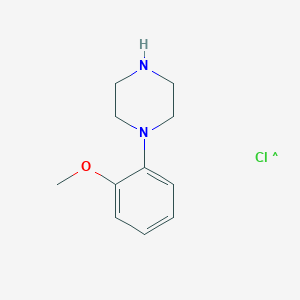
6-Amino-5-(dimethylamino)-1-methyl-1,3-diazinane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-5-(dimethylamino)-1-methyl-1,3-diazinane-2,4-dione is a heterocyclic compound that belongs to the class of diazines. This compound is characterized by its unique structure, which includes an amino group, a dimethylamino group, and a methyl group attached to a diazinane ring. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-(dimethylamino)-1-methyl-1,3-diazinane-2,4-dione can be achieved through several methods. One common approach involves the condensation of 5,6-diaminouracil derivatives with various carboxylic acids using non-hazardous coupling reagents such as COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate) . This method is efficient and yields high purity products under mild conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6-Amino-5-(dimethylamino)-1-methyl-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Substitution reactions with different reagents can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include dimethylformamide-dimethylacetal (DMF-DMA) for substitution reactions and hydrazine hydrate for reduction reactions . The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and specific catalysts.
Major Products Formed
The major products formed from these reactions include substituted diazinane derivatives, which can have enhanced biological activities and improved pharmacological properties.
Wissenschaftliche Forschungsanwendungen
6-Amino-5-(dimethylamino)-1-methyl-1,3-diazinane-2,4-dione has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a building block for complex chemical synthesis.
Wirkmechanismus
The mechanism of action of 6-Amino-5-(dimethylamino)-1-methyl-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets and pathways. It is known to interact with adenosine receptors, which are G protein-coupled receptors involved in various physiological processes . The compound’s effects are mediated through the modulation of these receptors, leading to changes in cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other diazine derivatives such as pyrimidine and pyrazine. These compounds share structural similarities but differ in their functional groups and biological activities.
Uniqueness
6-Amino-5-(dimethylamino)-1-methyl-1,3-diazinane-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C7H14N4O2 |
|---|---|
Molekulargewicht |
186.21 g/mol |
IUPAC-Name |
6-amino-5-(dimethylamino)-1-methyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C7H14N4O2/c1-10(2)4-5(8)11(3)7(13)9-6(4)12/h4-5H,8H2,1-3H3,(H,9,12,13) |
InChI-Schlüssel |
SHMVLDAOXQQIEE-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(C(C(=O)NC1=O)N(C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


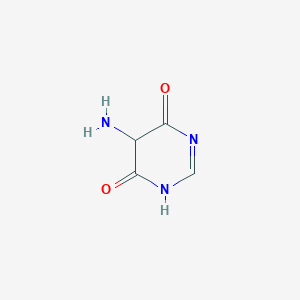
![(1R,2S,5S)-N-[(2S)-4-(3,3-dimethylazetidin-1-yl)-3,4-dioxo-1-[(3S)-2-oxopiperidin-3-yl]butan-2-yl]-3-[(2S)-3,3-dimethyl-2-[(2,2,2-trifluoroacetyl)amino]butanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B12366467.png)
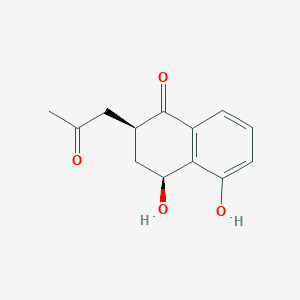
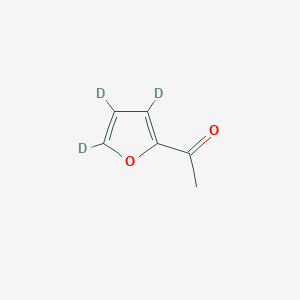
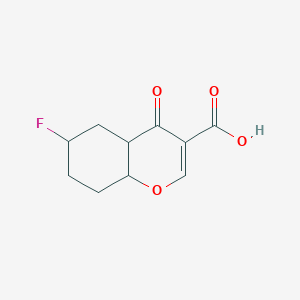
![[(3S,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] 6-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoate;2,2,2-trifluoroacetic acid](/img/structure/B12366506.png)
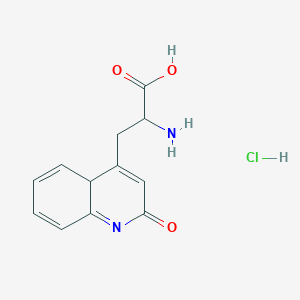

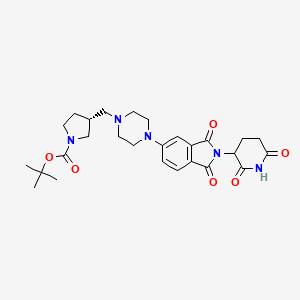

![(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-2-carboxylate](/img/structure/B12366524.png)
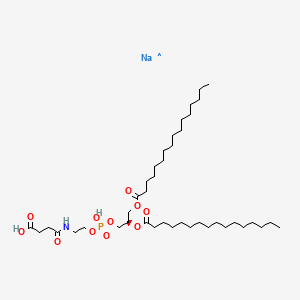
![4-[(1S)-1-amino-2-[[1-(4-chlorophenyl)cyclopropanecarbonyl]amino]ethyl]-N-pyridin-4-ylcyclohexane-1-carboxamide](/img/structure/B12366534.png)
